2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.
Industrial Production Methods: Industrial production methods for this compound often rely on multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach not only simplifies the synthesis but also enhances the overall yield and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-yl-acetic acid
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, improved binding affinity to biological targets, and greater versatility in synthetic applications .
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-3-4-12-15-11(8-16(12)7-10)9-2-1-5-14-6-9/h1-8H,(H,17,18) |
InChI Key |
OTOMLZLJGZGNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Origin of Product |
United States |
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